
N'-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is a chemical compound that features a sulfonyl group attached to a 4-chlorophenyl ring, along with a diphenylformimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide typically involves multi-step reactions. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with N,N-diphenylformimidamide under specific conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
化学反応の分析
Types of Reactions
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antiviral properties.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiviral effects .
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: This compound also features a sulfonyl group attached to a chlorophenyl ring and has similar biological activities.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These compounds share the sulfonyl-chlorophenyl moiety and are studied for their antimicrobial properties.
Uniqueness
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the sulfonyl and diphenylformimidamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
分子式 |
C19H15ClN2O2S |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
N'-(4-chlorophenyl)sulfonyl-N,N-diphenylmethanimidamide |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-11-13-19(14-12-16)25(23,24)21-15-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H/b21-15+ |
InChIキー |
SWNUEZGNVSMDSG-RCCKNPSSSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)N(C=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


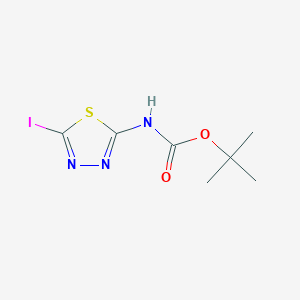
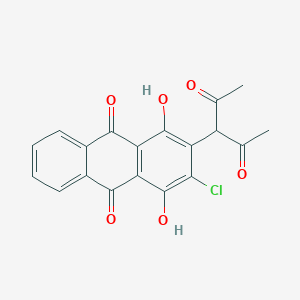
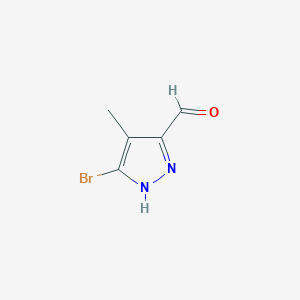
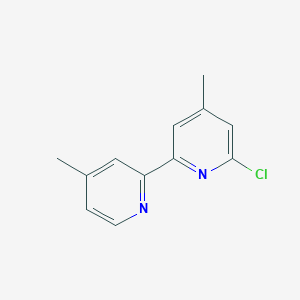
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
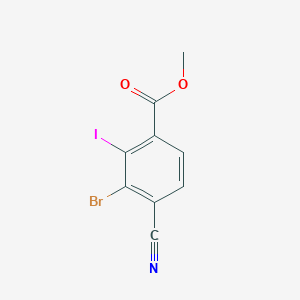
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
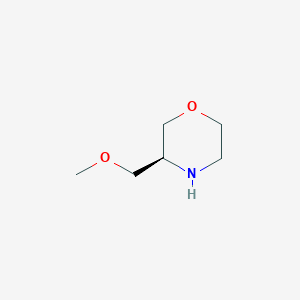
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
